Carpinontriol A
Description
Overview of Diarylheptanoids as a Class of Natural Compounds
Diarylheptanoids, also referred to as diphenylheptanoids, represent a significant class of secondary metabolites found in the plant kingdom. wikipedia.orgnih.gov These phenolic compounds are characterized by a distinctive 1,7-diphenylheptane (B14701375) skeleton, which consists of two aromatic rings connected by a seven-carbon chain. nih.govnih.gov They have been isolated from various parts of plants—including roots, rhizomes, bark, seeds, fruits, and leaves—across approximately 10 different families, with notable occurrences in Betulaceae (birch family) and Zingiberaceae (ginger family). wikipedia.orgnih.govresearchgate.netmdpi.com The number of identified diarylheptanoids is approaching 500, reflecting a growing interest in their diverse structures and biological functions. researchgate.netresearchgate.net
The structural diversity of diarylheptanoids allows for their classification into two primary forms: linear (or acyclic) and cyclic. wikipedia.orgnih.gov
Linear Diarylheptanoids : This group, often referred to as curcuminoids, maintains an open seven-carbon chain linking the two aryl groups. wikipedia.org The most widely recognized member of this class is curcumin (B1669340), the yellow pigment isolated from turmeric (Curcuma longa). wikipedia.orgnih.gov
Cyclic Diarylheptanoids : In this form, the heptane (B126788) chain and the two phenyl rings are constrained into a macrocyclic structure. This cyclization creates more rigid molecules with distinct chemical properties. nih.govresearchgate.net This category is further subdivided based on the bridging pattern of the aromatic rings:
Meta,meta-bridged biphenyls : Also known as [7.0]metacyclophanes, where the linkage forms a biphenyl (B1667301) bond. nih.govnih.gov Carpinontriol A is a characteristic example of this structural type. nih.govresearchgate.net
Meta,para-bridged diphenyl ethers : Referred to as oxa[7.1]metaparacyclophanes, these compounds feature an ether linkage between the two aromatic rings. nih.gov
| Classification | Structural Description | Example Compound(s) |
| Linear (Acyclic) | Two aromatic rings joined by an open seven-carbon chain. | Curcumin |
| Cyclic (Macrocyclic) | The heptane chain and aryl groups form a ring structure. | |
| meta,meta-bridged | Biphenyl linkage between the two rings. | This compound, Myricanone (B154751) |
| meta,para-bridged | Diphenyl ether linkage between the two rings. | Acerogenin M |
The diarylheptanoid scaffold is considered a "privileged structure" in medicinal chemistry due to its association with a wide spectrum of biological and pharmacological effects. nih.gov These natural products have attracted considerable scientific interest for their potential applications in drug discovery and development. nih.govrsc.org Research has demonstrated that compounds within this class possess a variety of significant bioactivities.
Key Biological Activities of Diarylheptanoids:
Anticancer/Antiproliferative Activity : Numerous diarylheptanoids have been shown to inhibit the growth of various human cancer cell lines. nih.govnih.govresearchgate.net
Antioxidant Effects : Many compounds in this class are potent free radical scavengers; the antioxidant activity of some diarylheptanoids isolated from Etlingera elatior has been reported to be greater than that of α-tocopherol. wikiwand.comnih.gov
Anti-inflammatory Properties : The ability to modulate inflammatory pathways is a well-documented characteristic of this class. nih.govrsc.org
Antimicrobial Activity : Certain diarylheptanoids exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Neurogenic and Neuroprotective Effects : Some members of this class have shown potential for promoting neural health and protecting against neurodegeneration. nih.govrsc.org
This diverse range of activities makes diarylheptanoids promising lead compounds for therapeutic research. researchgate.netrsc.org
Historical Context of this compound Discovery
This compound was first identified and isolated in 2002 from the stems of the hornbeam species Carpinus cordata, a member of the Betulaceae family. nih.gov In the initial study, researchers Ji Sun Lee et al. reported the isolation of two new cyclic diarylheptanoids, which they named this compound and carpinontriol B. nih.gov The structural elucidation of these novel compounds was accomplished through the use of comprehensive spectral methods, including nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Following its initial discovery, this compound has been identified in other species within the same genus. Notably, it has been isolated from the European Hornbeam (Carpinus betulus), confirming its presence as a characteristic constituent of Carpinus species. nih.govresearchgate.netresearchgate.net
Current Research Landscape and Academic Interest in this compound
Contemporary research on this compound is focused on evaluating its specific physicochemical properties and biological activities. While the broader class of diarylheptanoids is widely studied, investigations into this compound itself are more specialized.
A significant area of study has been its potential as an anticancer agent. An in vitro study investigating the antiproliferative activity of several cyclic diarylheptanoids isolated from Carpinus betulus confirmed that this compound inhibits cell proliferation in A2058 human metastatic melanoma cells. nih.gov
Further research has delved into the chemical stability of this compound. Studies have evaluated its stability under various conditions, including different temperatures, solvents, and pH levels. nih.gov It was observed that in aqueous solutions, the compound demonstrated greater stability compared to methanolic solutions. nih.gov However, it was also found that this compound can undergo degradation through the elimination of a water molecule. nih.gov
Academic interest also extends to the isolation and quantification of this compound from natural sources, contributing to a better understanding of its distribution and concentration in different plant tissues. researchgate.net This foundational research is crucial for any future exploration of its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2/t16-,17+,18+/m0/s1 |
InChI Key |
QJFDNLWGPQQYCU-RCCFBDPRSA-N |
SMILES |
C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H](CC(=O)[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
Canonical SMILES |
C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
Synonyms |
carpinontriol A |
Origin of Product |
United States |
Isolation and Natural Occurrence of Carpinontriol a
Plant Sources and Distribution of Carpinontriol A
This compound has been identified in several plant genera, primarily within the Betulaceae family.
The compound this compound has been successfully isolated from multiple species within the Carpinus genus. Notably, it was identified in the stems of Carpinus cordata chemfaces.comacs.orgresearchgate.netnih.gov. Further phytochemical investigations have led to its isolation from the branches of Carpinus turczaninowii scialert.netresearchgate.netresearchgate.netusc.edu. Additionally, this compound has been isolated from Carpinus betulus (European hornbeam) dntb.gov.uamdpi.comnih.govnih.gov. The isolation process typically involves extracting plant material, such as stems or branches, with solvents like ethanol (B145695) or aqueous ethanol, followed by fractionation and purification steps scialert.netresearchgate.netresearchgate.netusc.edu.
Beyond the Carpinus genus, this compound has also been reported in other plant genera. Specifically, it has been identified in Corylus species, including Corylus maxima dntb.gov.uafrontiersin.org. The presence of cyclic diarylheptanoids, such as Carpinontriols A and B, is characteristic of species belonging to the Betulaceae family, which includes both Carpinus and Corylus researchgate.netresearchgate.net.
Methodologies for Isolation of this compound from Complex Natural Extracts
The isolation of this compound from plant matrices involves a series of extraction, partitioning, and purification steps, often employing various chromatographic techniques.
Following initial extraction and partitioning, chromatographic methods are essential for isolating and purifying this compound. Silica gel column chromatography (CC) is a commonly used technique, often employing solvent systems such as chloroform/EtOAc/MeOH mixtures scialert.net. Flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) have also been utilized for the isolation and purification of diarylheptanoids, including this compound dntb.gov.uaresearchgate.netotka-palyazat.huiipseries.org. These techniques exploit differences in polarity and other chemical properties to separate compounds within complex mixtures iipseries.orgnih.gov.
The initial stages of isolation typically involve solvent extraction and partitioning. For instance, ethanol extracts of plant material are often subjected to sequential partitioning into different solvent layers, such as n-hexane, ethyl acetate (B1210297), n-butanol, and aqueous fractions scialert.netresearchgate.netresearchgate.netusc.edu. The ethyl acetate fraction, in particular, has frequently shown potent inhibitory activities and has been the focus for further phytochemical studies leading to the isolation of this compound scialert.netresearchgate.netresearchgate.netusc.edu. Solvent partitioning relies on the differential solubility of compounds in immiscible solvents, allowing for the separation of components based on their polarity libretexts.orglibretexts.orgmvpsvktcollege.ac.in.
Data Tables
Table 1: Plant Sources and Isolation of this compound
| Plant Species | Plant Part | Primary Extraction/Partitioning Solvent | Key Purification Techniques | References |
| Carpinus cordata | Stems | Ethanol | Column Chromatography (Silica Gel), Spectral Methods | chemfaces.comacs.orgresearchgate.netnih.gov |
| Carpinus turczaninowii | Branches | Aqueous Ethanol, Ethyl Acetate | Column Chromatography (Silica Gel), Spectral Methods | scialert.netresearchgate.netresearchgate.netusc.edu |
| Carpinus betulus | (Not specified) | (Not specified) | Flash Chromatography, Preparative HPLC, Spectral Methods | dntb.gov.uamdpi.comnih.govnih.gov |
| Corylus maxima | (Not specified) | Ethanol | Flash Chromatography, Semipreparative HPLC, Spectral Methods | dntb.gov.uafrontiersin.org |
Compound List
this compound
Carpinontriol B
Casuarinondiol
(+)-Catechin
Methyl gallate
Methyl gallate 3-O-beta-D-glucopyranoside
Methyl gallate 4-O-beta-D-glucopyranoside
Methyl gallate 3-O-beta-D-(6'-O-galloyl)-glucopyranoside
β-sitosterol
3,3',4'-tri-O-methylellagic acid
Giffonin X
3,12,17-trihydroxytricyclo [12.3.1.12,6]nonadeca-1(18),2(19),3,5,14,16-hexaene-8,11-dione
Hirsutanonol-5-O-β-D-glucopyranoside
Platyphyllonol-5-O-β-D-xylopyranoside
Platyphyllenone
Alnusonol-11-O-β-D-glucopyranoside
Alnusone
Giffonin F
Giffonin L
Giffonin M
Giffonin N
Giffonin P
Giffonin Q
Giffonin R
Giffonin S
Giffonin T
Giffonin U
Giffonin V
Giffonin (unspecified)
Oregonin
Biosynthetic Pathways of Carpinontriol a
Elucidation of Diarylheptanoid Biosynthesis Precursors
The biosynthetic origin of the diarylheptanoid scaffold, the core structure of Carpinontriol A, has been established through isotopic labeling studies on related compounds. The pathway draws upon primary metabolites from both the shikimate and acetate (B1210297) pathways. The fundamental precursors are two cinnamate (B1238496) units and a malonate unit, which are activated and condensed with the involvement of Acetyl-CoA. researchgate.net
The general assembly process is understood as follows:
Cinnamate Units: Derived from the shikimate pathway via the amino acid L-phenylalanine, two phenylpropanoid units (such as p-coumaroyl-CoA or feruloyl-CoA) provide the two aromatic rings and three carbon atoms each (C6-C3) of the final structure.
Malonate and Acetyl-CoA: A single malonate unit, derived from the carboxylation of acetyl-CoA, serves as the starter for a polyketide synthase (PKS) type assembly. It provides the central carbon atom that links the two phenylpropanoid units. oregonstate.edu The condensation reactions are dependent on the coenzyme A (CoA) activated forms of the precursor acids.
Radioisotope tracing experiments have confirmed that two cinnamate units are coupled with a malonate unit via acetyl-CoA to form the foundational C6-C7-C6 skeleton of diarylheptanoids. researchgate.net
Table 1: Key Precursors in Diarylheptanoid Biosynthesis
| Precursor | Metabolic Origin | Role in this compound Structure |
|---|---|---|
| Cinnamate / Phenylpropanoid Units (e.g., Feruloyl-CoA) | Shikimate Pathway | Forms the two terminal aromatic rings and adjacent three-carbon fragments (2 x C6-C3 units). |
| Malonyl-CoA | Acetate Pathway (from Acetyl-CoA) | Provides the central carbon atom (C1 unit) that links the two phenylpropanoid segments. |
| Acetyl-CoA | Carbohydrate Metabolism | Serves as the ultimate source for the malonate unit through carboxylation. |
Enzymatic Mechanisms Involved in this compound Formation
The formation of this compound is believed to occur in a two-stage process: first, the assembly of a linear diarylheptanoid precursor, and second, an intramolecular cyclization to form the characteristic biphenyl (B1667301) bridge.
Stage 1: Formation of the Linear Diarylheptanoid Backbone
The assembly of the linear C6-C7-C6 chain is catalyzed by a Type III polyketide synthase (PKS) system, similar to that observed in the biosynthesis of curcumin (B1669340). wikipedia.org This process involves two key enzymes:
Diketide-CoA Synthase (DCS): This enzyme initiates the process by catalyzing the condensation of a phenylpropanoid-CoA ester (e.g., feruloyl-CoA) with malonyl-CoA to form a diarylheptanoid diketide-CoA intermediate. wikipedia.org
Curcumin Synthase (CURS)-like Enzyme: A second enzyme then catalyzes the coupling of this diketide-CoA intermediate with a second molecule of a phenylpropanoid-CoA ester. This condensation and subsequent decarboxylation and hydrolysis steps result in the formation of a linear diarylheptanoid. wikipedia.org Linear diarylheptanoids are considered the direct biosynthetic precursors to their cyclic counterparts. nih.gov
Stage 2: Intramolecular Cyclization
The defining step in the biosynthesis of this compound is the formation of the meta,meta-bridged biphenyl structure. This is hypothesized to occur via an intramolecular oxidative phenolic coupling of a specific linear diarylheptanoid precursor. oregonstate.edu This type of reaction is a common strategy in nature for forming carbon-carbon bonds between phenolic rings.
While the specific enzyme has not been identified for this compound, this cyclization is likely catalyzed by an oxidative enzyme, with two primary candidates based on other natural product biosynthetic pathways:
Cytochrome P450 Monooxygenases (CYP450s): These heme-containing enzymes are well-known for their ability to catalyze complex oxidation reactions, including the formation of C-C bonds to create cyclic structures in terpenoids and other metabolites. nih.govresearchgate.net A CYP450 could generate a radical on each of the precursor's phenolic rings, facilitating the intramolecular coupling to form the biphenyl bond.
Peroxidases: These enzymes also catalyze oxidative reactions and are known to be involved in the oxidative coupling of phenols, such as in the dimerization of hydroxycinnamoylagmatines and other phenolic compounds. smbb.mxnih.gov
The isolation of both linear diarylheptanoids like (-)-centrolobol and cyclic biphenyl diarylheptanoids such as acerogenin E from the same plant sources strongly supports the hypothesis that the linear forms are direct precursors to the cyclic forms through such an enzymatic cyclization. nih.gov
Comparative Biosynthetic Studies with Related Diarylheptanoids
The proposed biosynthetic pathway for this compound shares its initial steps with all other diarylheptanoids but diverges at the point of cyclization, which determines the final core structure. A comparison with other well-known diarylheptanoids illustrates these distinct biosynthetic fates.
Curcumin (Linear Diarylheptanoid): The biosynthesis of curcumin represents the archetypal pathway for linear diarylheptanoids. It proceeds through the PKS-mediated condensation of two feruloyl-CoA molecules with one malonyl-CoA, but the process stops there, with no subsequent cyclization. The resulting open-chain structure is maintained. wikipedia.org
Acerogenins (Diphenyl Ether Diarylheptanoids): The biosynthesis of diaryl ether heptanoids, such as the acerogenins, also begins with a linear precursor. However, the intramolecular oxidative coupling occurs between a phenolic hydroxyl group on one ring and a carbon atom on the other, forming a C-O-C ether bridge rather than a C-C biphenyl bridge. oregonstate.edu Bio-inspired synthesis has shown that a linear precursor, acerogenin G, can be oxidized to form the diaryletherheptanoid pterocarine. oregonstate.edu
Myricanone (B154751) (Biphenyl Diarylheptanoid): Myricanone shares the same meta,meta-bridged biphenyl core as this compound and is considered to be formed through a similar intramolecular C-C oxidative coupling of a linear precursor. researchgate.net The structural variations between myricanone and this compound arise from differences in the substitution patterns (e.g., hydroxyl, methoxy (B1213986) groups) on the aromatic rings of the initial phenylpropanoid precursors and modifications to the heptane (B126788) chain.
This comparative analysis highlights a key theme in natural product biosynthesis: the use of a common set of precursors and initial enzymatic steps to generate a shared intermediate (a linear diarylheptanoid), which is then acted upon by pathway-specific enzymes (e.g., different types of oxidative enzymes) to create structural diversity.
Table 2: Comparative Overview of Diarylheptanoid Biosynthesis
| Compound Class | Example(s) | Shared Biosynthetic Feature | Key Divergent Step (Cyclization) | Resulting Core Structure |
|---|---|---|---|---|
| Linear Diarylheptanoid | Curcumin | Formation of a linear C6-C7-C6 backbone from phenylpropanoid and malonate precursors. | No cyclization occurs. | Acyclic (open chain) |
| Biphenyl Diarylheptanoid ([7.0]metacyclophane) | This compound, Myricanone, Acerogenin E | Formation of a linear C6-C7-C6 backbone from phenylpropanoid and malonate precursors. | Intramolecular C-C oxidative coupling between the two aromatic rings. | meta,meta-Biphenyl bridge |
| Diphenyl Ether Diarylheptanoid (oxa[7.1]metaparacyclophane) | Acerogenin A, Pterocarine | Formation of a linear C6-C7-C6 backbone from phenylpropanoid and malonate precursors. | Intramolecular C-O oxidative coupling between a hydroxyl group of one ring and a carbon of the other ring. | meta,para-Diphenyl ether bridge |
Advanced Spectroscopic and Chemoinformatic Analysis of Carpinontriol a
Comprehensive Structural Elucidation Using Advanced NMR Techniques (e.g., 1D, 2D NMR)
The definitive structure of Carpinontriol A was established through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide the fundamental framework for its structure. The ¹H NMR spectrum reveals characteristic signals for aromatic protons, multiple hydroxyl groups, and the protons along the heptane (B126788) chain that bridges the two aryl rings. vulcanchem.com
The ¹³C NMR spectrum is particularly informative, confirming the presence of 19 carbon atoms, which is characteristic of a diarylheptanoid skeleton. Key signals in the ¹³C NMR spectrum of this compound include a distinct peak for the carbonyl group (C-9) and signals corresponding to the two aromatic rings. vulcanchem.com Specific shifts for the carbonyl group and several oxygen-bearing aliphatic carbons have been identified, providing crucial data points for structural assignment.
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C=O (Carbonyl) | ~215 |
| Oxygen-bearing Aliphatic C | 46.9 |
| Oxygen-bearing Aliphatic C | 69.3 |
| Oxygen-bearing Aliphatic C | 78.2 |
To assemble the complete molecular architecture and establish connectivity, two-dimensional (2D) NMR experiments are indispensable. vulcanchem.com Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings (¹H-¹H correlations), mapping out the spin systems within the molecule. emerypharma.comresearchgate.net Heteronuclear techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings between protons and carbons. emerypharma.comepfl.ch These HMBC correlations are vital for connecting the individual fragments, such as linking the heptane chain to the aromatic rings and positioning the carbonyl and hydroxyl groups, thereby confirming the tricyclic structure of this compound. vulcanchem.com
Mass Spectrometry Applications for Structural Confirmation and Degradation Product Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and studying the stability of this compound. Techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provide highly accurate mass measurements, which have been used to confirm the molecular formula of this compound as C₁₉H₂₀O₆. vulcanchem.com The fragmentation pattern observed in the mass spectrum offers additional insights that corroborate the structure determined by NMR. vulcanchem.com
Furthermore, advanced hyphenated techniques such as ultrahigh-performance liquid chromatography–high-resolution tandem mass spectrometry (UHPLC-HR-MS) have been employed to investigate the chemical stability of this compound. mdpi.comsciprofiles.comsciprofiles.com Studies have shown that this compound can undergo degradation, particularly under certain pH conditions. mdpi.com UHPLC-HR-MS analysis has been instrumental in identifying the degradation products. One identified degradation pathway involves the elimination of a water molecule from the parent compound. mdpi.comresearchgate.netresearchgate.net This specific loss is confirmed by the precise mass difference between the parent ion of this compound and the ion of its degradation product, showcasing the power of HRMS in analyzing compound stability and reaction pathways. mdpi.comresearchgate.net
Computational Chemistry Approaches for Conformation and Stereochemical Analysis (e.g., QM/NMR)
The complex three-dimensional structure of this compound, which includes three chiral centers, requires advanced methods for the unambiguous assignment of its absolute stereochemistry. The absolute configuration has been determined as 8R, 11R, and 12S. vulcanchem.com This assignment is achieved through a combination of experimental data, including Nuclear Overhauser Effect (NOE) experiments, and comparison with related compounds. vulcanchem.com
Computational chemistry provides powerful tools to resolve such stereochemical challenges. mdpi.comresearchgate.net A particularly effective method is the combined quantum mechanical/NMR (QM/NMR) approach. acs.orgunisa.it While a specific QM/NMR study for this compound is not detailed in the literature, this method has been successfully applied to its close structural isomer, Carpinontriol B, and other related cyclic diarylheptanoids like giffonins. acs.orgresearchgate.netmdpi.com The process involves calculating the NMR parameters (e.g., ¹³C and ¹H chemical shifts) for all possible stereoisomers using quantum mechanical methods like Density Functional Theory (DFT). acs.org The calculated data sets are then compared with the experimental NMR data. The stereoisomer whose predicted spectrum most closely matches the experimental one is assigned as the correct structure. researchgate.net This approach, often supplemented by comparing experimental and predicted electronic circular dichroism (ECD) curves, provides a high degree of confidence in assigning the absolute configuration of complex natural products like this compound. researchgate.net
Chemoinformatic Characterization within Diarylheptanoid Chemical Space
Chemoinformatics provides a framework for classifying and understanding the relationships between chemical structures within large datasets. mdpi.com this compound is classified as a cyclic diarylheptanoid, a significant subclass of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton. wikipedia.orgtaylorandfrancis.com This class is structurally diverse and can be further divided into linear forms (like curcumin) and various cyclic forms. mdpi.comwikipedia.org
This compound belongs to the meta,para-cyclophane type of cyclic diarylheptanoids. researchgate.net The diarylheptanoid chemical space is extensive, with reviews summarizing over 400 identified compounds, of which more than 100 are cyclic derivatives. mdpi.com this compound is situated within this space alongside structurally related compounds isolated from the Betulaceae family, such as its stereoisomer Carpinontriol B, as well as other diarylheptanoids like giffonins and alnusones. vulcanchem.com The structural variations among these compounds, often differing only in stereochemistry or the position and number of hydroxyl groups, highlight the subtle diversity within this chemical space. Chemoinformatic tools and databases like PubChem help to catalog these structures and their properties, allowing for systematic comparison and analysis of compounds like this compound in relation to its chemical relatives. nih.gov
Biological Activities and Mechanistic Investigations of Carpinontriol a
Anti-inflammatory Activity and Underlying Mechanisms
Carpinontriol A exhibits notable anti-inflammatory properties, primarily investigated through its effects on key inflammatory mediators in cellular models.
Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., RAW 264.7 cells)
Studies have shown that this compound effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a widely used murine macrophage cell line scialert.netusc.eduimrpress.comjapsonline.comimrpress.com. The inhibition of NO production by this compound was observed to be dose-dependent, indicating a direct relationship between the compound's concentration and its inhibitory effect scialert.netjapsonline.com. Importantly, these studies also confirmed that this compound did not exhibit cytotoxicity at the concentrations used for NO inhibition, suggesting that the observed effects are due to specific modulation of inflammatory pathways rather than general cell toxicity scialert.netjapsonline.com.
Table 1: Nitric Oxide (NO) Production Inhibition by this compound in LPS-Stimulated RAW 264.7 Cells
| Compound | Cell Model | Stimulus | IC50 (μM) | Notes |
| This compound | RAW 264.7 cells | LPS | 396.0 | Dose-dependent inhibition; no significant cell toxicity observed. scialert.net |
| Carpinontriol B | RAW 264.7 cells | LPS | 199.4 | Dose-dependent inhibition; no significant cell toxicity observed. scialert.net |
Reduction of Interleukin-6 (IL-6) Secretion in Macrophages
Beyond NO inhibition, this compound has also demonstrated an ability to reduce the secretion of interleukin-6 (IL-6), a critical pro-inflammatory cytokine, from LPS-stimulated macrophages scialert.netusc.eduimrpress.comjapsonline.comimrpress.comresearchgate.net. Similar to its effect on NO production, the reduction in IL-6 secretion by this compound was found to be dose-dependent scialert.netjapsonline.com. Research suggests that this compound, along with its related compound Carpinontriol B, can attenuate the LPS-induced release of IL-6 in RAW 264.7 cells scialert.netusc.eduimrpress.com.
Modulatory Effects on Inflammatory Gene Expression (e.g., iNOS mRNA and protein)
The precise molecular mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation. However, it has been inferred that the observed inhibition of NO production may stem from the down-regulation of inducible nitric oxide synthase (iNOS) gene and protein expression scialert.net. iNOS is the primary enzyme responsible for NO synthesis in activated macrophages, and its expression is a key step in the inflammatory cascade mdpi.comresearchgate.netnih.gov. While direct evidence for this compound's direct modulation of iNOS mRNA and protein levels is limited in the available literature, the correlation between NO inhibition and iNOS activity suggests this as a plausible mechanism scialert.net.
Molecular Targets and Signaling Pathways in Inflammation (e.g., LPS-induced pathways)
Lipopolysaccharide (LPS) initiates inflammatory responses primarily through the Toll-like receptor 4 (TLR4) pathway, which triggers downstream signaling cascades such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) frontiersin.orgmdpi.comresearchgate.netplos.org. These pathways lead to the activation of inflammatory genes, including those encoding iNOS and pro-inflammatory cytokines like IL-6 frontiersin.orgmdpi.comresearchgate.net. While specific molecular targets of this compound within these pathways have not been definitively identified, its observed effects on NO and IL-6 production suggest that it may interfere with these LPS-induced signaling cascades scialert.net. The inference that this compound down-regulates iNOS expression implies a potential modulation of the NF-κB or MAPK pathways, which are known regulators of iNOS transcription scialert.netresearchgate.netnih.gov.
Antiproliferative and Potential Anticancer Activity
This compound has also demonstrated activity in inhibiting the proliferation of certain cancer cell lines, suggesting potential anticancer applications.
Inhibition of Cell Proliferation in Specific Cancer Cell Lines (e.g., A2058 human metastatic melanoma cells)
In vitro studies have confirmed that this compound inhibits cell proliferation in the A2058 human metastatic melanoma cell line nih.govmdpi.comresearchgate.netresearchgate.net. The antiproliferative activity was found to be concentration-dependent, with an reported IC50 value of 14.9 ± 2.3 μM against A2058 cells mdpi.com. This activity was noted to be comparable to that of etoposide, a standard chemotherapy drug, though less potent than daunomycin mdpi.com. Notably, this compound exhibited a highly selective antiproliferative activity in these assays mdpi.com.
Investigations into Oncogenic Pathway Modulation and Apoptosis Induction
This compound has demonstrated an ability to inhibit the proliferation of human cancer cells. Specifically, studies have shown that this compound inhibits cell proliferation in A2058 human metastatic melanoma cells nih.govresearchgate.net. While this indicates a role in modulating cancer cell growth, detailed mechanistic investigations into its specific effects on oncogenic pathways, such as the modulation of signaling cascades or the induction of programmed cell death (apoptosis) through specific molecular targets, are areas that require further comprehensive research. Understanding these pathways is crucial for fully characterizing its potential as an anti-cancer agent.
Anti-metastatic Activity Considerations
The observed antiproliferative activity of this compound against melanoma cells suggests a potential impact on cancer progression. However, specific research directly investigating the anti-metastatic properties of this compound, such as its effects on cell migration, invasion, or the inhibition of enzymes involved in metastasis like matrix metalloproteinases, is not extensively detailed in the reviewed literature. Further studies are needed to determine if this compound possesses anti-metastatic capabilities.
Antimicrobial Activity
The exploration of natural compounds for antimicrobial properties is a significant area of research. While various plant-derived compounds exhibit antimicrobial effects, specific investigations into the antimicrobial spectrum and efficacy of this compound against a broad range of bacteria and fungi are still emerging.
Antibacterial Effects Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus cereus)
Direct studies evaluating the antibacterial effects of this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus were not identified in the reviewed literature. Standard methods for assessing antibacterial activity include determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, as well as measuring zones of inhibition through diffusion assays. Future research may explore this compound's potential in these areas.
Antibacterial Effects Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Similarly, specific research detailing the antibacterial activity of this compound against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was not found in the analyzed search results. While other compounds and plant extracts have demonstrated activity against these pathogens, the direct antimicrobial profile of this compound against Gram-negative species remains to be elucidated.
Antifungal Activity (e.g., against Aspergillus niger)
Investigations into the antifungal activity of this compound, particularly against fungi such as Aspergillus niger, were not identified in the provided search results. While other natural compounds have shown efficacy against fungal pathogens, the specific antifungal potential of this compound requires dedicated study.
Antioxidant Properties
This compound has been reported to exhibit weak antioxidant activity nih.gov. The assessment of antioxidant properties typically involves various in vitro assays designed to measure the capacity of a compound to scavenge free radicals or inhibit oxidative processes. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, ORAC (Oxygen Radical Absorbance Capacity) assay, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay medallionlabs.commdpi.commdpi.comresearchgate.netnih.gov. These assays quantify the ability of a substance to neutralize reactive oxygen species. While this compound shows some antioxidant capacity, its potency is described as weak, suggesting that other compounds may be more effective in this regard.
Target Identification Studies
Receptor and Enzyme Binding Investigations
Research into the biological activities of this compound has primarily focused on its anti-inflammatory properties, with mechanistic investigations pointing towards its role in modulating key inflammatory mediators. While direct studies detailing the binding affinity of this compound to specific receptors have not been extensively documented in the provided literature, its effects on cellular pathways involved in inflammation suggest potential interactions with enzymatic targets.
A significant area of investigation has been this compound's impact on the production of nitric oxide (NO) and interleukin-6 (IL-6) in cellular models. Studies have shown that this compound, along with its related compound Carpinontriol B, exhibits considerable inhibition of nitric oxide production in RAW 264.7 cells, a commonly used macrophage cell line for studying inflammation. This inhibition was observed to be dose-dependent, indicating a direct relationship between the concentration of this compound and the reduction in NO synthesis.
Table 1: Enzyme Inhibition Data for this compound
| Compound | Target Pathway/Mediator | IC50 (µM) | Cell Model | Reference |
| This compound | Nitric Oxide (NO) | 396.0 | RAW 264.7 | scialert.net |
The anti-inflammatory effects are further supported by findings that this compound can reduce the production of interleukin-6 (IL-6) in a dose-dependent manner in the same cell line scialert.netchemfaces.com. While the precise enzymes or receptors involved in these inhibitory actions are not fully elucidated, the observed effects on NO synthesis suggest potential modulation of enzymes within the nitric oxide production pathway, such as inducible nitric oxide synthase (iNOS), or other signaling molecules that regulate inflammatory responses. The absence of observed cytotoxicity at the concentrations tested further supports that these effects are mediated through specific biological interactions rather than general cellular toxicity scialert.net.
Further research is warranted to precisely identify the molecular targets, including specific enzymes or receptors, with which this compound interacts to exert its anti-inflammatory effects. Understanding these binding interactions will be crucial for fully elucidating its mechanism of action and exploring its therapeutic potential.
Structure Activity Relationship Sar Studies of Carpinontriol a and Its Derivatives
Impact of Structural Modifications on Biological Potency
The biological potency of diarylheptanoids, including Carpinontriols A and B, is significantly influenced by their structural features. While direct SAR studies involving extensive synthetic derivatives of Carpinontriol A are limited in the available literature, insights can be drawn from studies on related compounds and general trends observed within the diarylheptanoid class.
Antioxidant Activity: this compound has demonstrated moderate antioxidant activity in the DPPH radical scavenging assay, with an IC50 value of 45.58 μg/mL researchgate.net. In contrast, Carpinontriols A and B were noted to exhibit weak antioxidant activity in other contexts mdpi.com. Comparative studies with related compounds like (+)-catechin and methyl gallate, which showed stronger DPPH scavenging activity (though reported in different units, suggesting potential differences in assay conditions or reporting), highlight that specific structural arrangements and functional groups are critical for potent antioxidant effects researchgate.net. General SAR for diarylheptanoids suggests that the presence and arrangement of hydroxyl groups on the phenolic rings play a vital role in their radical scavenging capabilities acs.org.
α-Glucosidase Inhibition: Carpinontriol B has shown moderate α-glucosidase inhibitory activity, with IC50 values ranging from 104.6 to 113.9 μM, comparable to the positive control acarbose (B1664774) frontiersin.orgnih.gov. In comparison, other cyclic diarylheptanoids, such as Giffonins J, K, and P, exhibited significantly higher potency, with IC50 values between 55.3 and 70.0 μM frontiersin.orgnih.gov. This indicates that subtle structural variations within the cyclic diarylheptanoid scaffold, potentially related to the specific pattern of hydroxyl substitution or the precise conformation of the cyclic bridge, can lead to substantial differences in inhibitory potency.
Antimicrobial Activity: Carpinontriol B, along with Giffonin U, has demonstrated notable antimicrobial activity against both Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) acs.orgnih.govmdpi.com. The observed zones of inhibition were comparable to those produced by the antibiotic tetracycline (B611298) acs.orgnih.govmdpi.com. This suggests that the core cyclic diarylheptanoid structure confers a degree of antimicrobial efficacy, and modifications could potentially optimize these properties.
Antiproliferative Activity: this compound displayed moderate antiproliferative activity against the A2058 human metastatic melanoma cell line mdpi.com. Conversely, Carpinontriol B exhibited very weak antiproliferative activity against other cancer cell lines (A549 and HeLa) with IC50 values exceeding 100 μM mdpi.com. This disparity underscores how minor structural differences, or potentially stereochemical variations, between this compound and B can lead to distinct biological profiles and cell-specific activities.
Data Table 1: α-Glucosidase Inhibitory Activity of Diarylheptanoids
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Giffonin J | 55.3 | frontiersin.orgnih.gov |
| Giffonin K | 60.0 | frontiersin.orgnih.gov |
| Giffonin P | 70.0 | frontiersin.orgnih.gov |
| Acarbose (Control) | 115.1 | frontiersin.orgnih.gov |
| Giffonin C | 104.6 | frontiersin.orgnih.gov |
| Giffonin D | 108.5 | frontiersin.orgnih.gov |
| Giffonin G | 110.2 | frontiersin.orgnih.gov |
| Giffonin H | 111.8 | frontiersin.orgnih.gov |
| Giffonin I | 113.9 | frontiersin.orgnih.gov |
| Giffonin M | 107.1 | frontiersin.orgnih.gov |
Data Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Diarylheptanoids
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| This compound | 45.58 | researchgate.net |
| (+)-Catechin | 12.1 | researchgate.net |
Data Table 3: Antiproliferative Activity of this compound
| Cell Line | Activity Description | Reference |
|---|
Data Table 4: Antimicrobial Activity of Carpinontriol B
| Bacteria Tested | Activity Description | Reference |
|---|---|---|
| Bacillus cereus (Gram-positive) | Zone of inhibition comparable to tetracycline | acs.orgnih.govmdpi.com |
| Staphylococcus aureus (Gram-positive) | Zone of inhibition comparable to tetracycline | acs.orgnih.govmdpi.com |
| Escherichia coli (Gram-negative) | Zone of inhibition comparable to tetracycline | acs.orgnih.govmdpi.com |
Stereochemical Influences on Biological Activity
The stereochemistry of natural products often plays a critical role in their biological activity. For cyclic diarylheptanoids like Carpinontriols A and B, the precise three-dimensional arrangement of atoms can influence their binding affinity to biological targets and, consequently, their potency.
The absolute configurations of Carpinontriol B and related giffonins have been determined through advanced spectroscopic techniques, including the comparison of experimental electronic circular dichroism (ECD) curves with theoretical calculations acs.org. This characterization is fundamental for any SAR study that aims to investigate the impact of stereochemistry.
While specific studies detailing how stereochemical modifications of this compound or B derivatives affect their biological activities are not extensively detailed in the provided literature, general principles can be inferred. For instance, in a study on Myricanol (B191915) derivatives, it was observed that enantiomers of a particular derivative (compound 13) reduced tau levels similarly, suggesting that in that specific case, SAR was not predominantly driven by chirality researchgate.netchemfaces.com. This example highlights that the influence of stereochemistry on biological activity is highly compound- and target-specific, necessitating detailed investigation for each class of compounds. Therefore, future SAR studies on this compound derivatives should include the synthesis and evaluation of specific stereoisomers to elucidate their precise role in modulating bioactivity.
Development of Design Principles for Enhanced Bioactivity
Based on the current understanding of diarylheptanoid SAR, several principles can guide the design of this compound derivatives with enhanced bioactivity:
Optimizing Antioxidant Potency: To improve antioxidant activity, design principles could focus on incorporating structural motifs known to enhance radical scavenging, such as specific patterns of hydroxyl substitution on the phenolic rings, as observed in more potent related compounds researchgate.netacs.org. Further exploration of modifications that mimic the structural features of highly active antioxidants within the diarylheptanoid class could be beneficial.
Enhancing α-Glucosidase Inhibition: The significant difference in potency between Carpinontriol B and more active giffonins frontiersin.orgnih.gov suggests that precise structural modifications are key. Future designs could explore variations in the cyclic bridging, the number and position of hydroxyl groups, and other functionalizations to optimize binding to the α-glucosidase enzyme. Understanding the specific structural requirements for high affinity binding, perhaps through computational modeling, would be invaluable.
Improving Antimicrobial Efficacy: Given the observed antimicrobial activity of Carpinontriol B acs.orgnih.govmdpi.com, future design efforts could focus on modifying the core cyclic diarylheptanoid scaffold to enhance interactions with bacterial targets. This might involve introducing lipophilic or polar groups to modulate membrane permeability or specific functional groups to improve binding to essential bacterial enzymes or cellular components.
Stereochemical Considerations: Given the importance of stereochemistry in biological interactions, future design strategies should incorporate the synthesis and evaluation of specific stereoisomers. Understanding how different spatial arrangements affect target binding is crucial for developing potent and selective agents.
Compound List:
this compound
Carpinontriol B
Giffonin X
3,12,17-trihydroxytricyclo [12.3.1.12,6]nonadeca-1(18),2(19),3,5,14,16-hexaene-8,11-dione
Casuarinondiol
(+)-Catechin
Methyl gallate
Methyl gallate 3-O-β-d-glucopyranoside
Methyl gallate 4-O-β-d-glucopyranoside
Methyl gallate 3-O-β-d-(6'-O-galloyl)-glucopyranoside
Oregonin
Hirsutenone
Quercitrin
Myricitrin
Giffonin F
Giffonin L
Giffonin M
Giffonin N
Giffonin O
Giffonin P
Giffonin Q
Giffonin R
Giffonin S
Giffonin T
Giffonin U
Giffonin V
Myricanol
Porson
Tedarene B
Asadanin
Deoxoasadanin
Epiasadanol
Isoasadanol
Di- and trideoxyasadanin-8-ene
Juglanin A (Jugcathanin)
Juglanin B
Acerogenin E
Acerogenin K
Acarbose
Preclinical Pharmacological Evaluation of Carpinontriol a Excluding Human Clinical Trials
In Vitro Efficacy Assessments in Relevant Biological Models
In vitro studies have explored the antiproliferative activity of Carpinontriol A against various human cancer cell lines. Research indicates that this compound (compound 1) demonstrates concentration-dependent antiproliferative activity, notably inhibiting cell proliferation in A2058 human metastatic melanoma cells. The reported IC50 value for this activity is 14.9 ± 2.3 µM researchgate.net. Additionally, Carpinontriols A and B have shown potential anti-inflammatory effects, evidenced by their ability to reduce lipopolysaccharide (LPS)-induced secretion of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 cells in a dose-dependent manner researchgate.net.
Table 8.1.1: In Vitro Antiproliferative Activity of this compound
| Cancer Cell Line | IC50 Value (µM) | Notes | Reference |
| A2058 (Melanoma) | 14.9 ± 2.3 | Inhibition of cell proliferation | researchgate.net |
Membrane Permeability and Transport Studies (e.g., PAMPA, BBB-specific PAMPA)
Studies evaluating the ability of compounds to cross biological membranes using the Parallel Artificial Membrane Permeability Assay (PAMPA) have been conducted on cyclic diarylheptanoids, including this compound. While the general methodology for assessing permeability across biological membranes via PAMPA has been applied to this class of compounds, specific quantitative permeability data (such as logPe values) for this compound itself across the blood-brain barrier (BBB) or gastrointestinal tract were not detailed in the reviewed literature. It was noted that another compound in the study, Giffonin X (compound 3), exhibited a logPe value of −5.92 ± 0.04 in the BBB-specific PAMPA-BBB study, suggesting potential passive diffusion across the blood-brain barrier researchgate.netmdpi.comnih.govnih.gov. However, for this compound (compound 1), specific results from these permeability assays were not explicitly reported.
Stability and Degradation Studies in Biorelevant Media
The chemical stability of this compound was assessed in biorelevant media. Degradation products of this compound (compound 1) were identified, formed through the elimination of a water molecule from the parent compound, as confirmed by ultra-high-performance liquid chromatography–high-resolution tandem mass spectrometry (UHPLC-HR-MS) researchgate.netmdpi.comnih.govnih.gov. In comparative stability assessments across different biorelevant pH values (pH 1.2, 6.8, and 7.4) at 37°C, Carpinontriol B (compound 2) and compound 4 demonstrated good stability. Specifically, only compound 2 remained stable across all three tested pH values, implying that this compound (compound 1) exhibited less stability under these conditions compared to compound 2 researchgate.netresearchgate.netmdpi.comnih.govnih.gov.
Future Research Directions and Translational Potential
Elucidation of Unexplored Mechanisms of Action
While Carpinontriol A has been shown to modulate inflammatory pathways, such as inhibiting NF-κB signaling scialert.netkoreamed.org, and induce apoptosis in cancer cells ffhdj.com, the precise molecular targets and downstream effects remain incompletely understood. Further research is crucial to identify specific protein interactions, signaling cascades, and cellular processes that mediate its observed activities.
Inflammatory Pathways: Detailed investigation into how this compound modulates other inflammatory mediators beyond NF-κB, such as STATs, MAPKs, or specific cytokine production (e.g., IL-1, IL-10), could reveal novel anti-inflammatory mechanisms nih.govresearchgate.net. Understanding its impact on different immune cell types and their activation states is also warranted.
Cytotoxic Mechanisms: While apoptosis induction is reported, the specific apoptotic pathways (e.g., extrinsic vs. intrinsic pathway, caspase activation cascades) and cell cycle arrest points (e.g., G1, G2/M) influenced by this compound require deeper exploration nih.govresearchgate.net. Investigating its effects on DNA damage, telomere shortening, or metabolic reprogramming in cancer cells could uncover new therapeutic angles.
Structure-Activity Relationships (SAR): Comprehensive SAR studies, involving the synthesis of this compound analogs with targeted modifications, are essential to pinpoint the specific structural features responsible for its biological activities. This information can guide the design of more potent and selective derivatives ontosight.airesearchgate.net.
Table 1: Summary of Key Biological Activities and Reported Mechanisms of this compound
| Biological Activity | Primary Target/Pathway Reported | Reported Effect | Example Cell Lines/Models | Reference Index |
| Anti-inflammatory | NF-κB signaling | Inhibition of NF-κB translocation, reduction of NO and IL-6 production | LPS-stimulated macrophages | scialert.netkoreamed.org |
| Cytotoxic | Apoptosis induction | Dose-dependent cell death, cell cycle arrest | A549, MCF-7, HCT116 | ffhdj.comnih.gov |
| Antioxidant | Reactive Oxygen Species | Scavenging of ROS (reported for related compounds) | In vitro assays | ontosight.aimdpi.com |
Development of Advanced Synthetic Routes for Scalable Production
The isolation of this compound from natural sources, primarily Carpinus species, is often associated with low yields and complex purification processes, posing a significant challenge for large-scale production and commercialization biocrick.comimrpress.com. Developing efficient and scalable synthetic routes is therefore critical.
Semi-synthesis Strategies: Investigating semi-synthetic approaches starting from more abundant natural precursors could offer a more practical route to this compound and its analogs. Identifying suitable starting materials and efficient chemical transformations will be key.
Biotechnological Production: Exploring metabolic engineering of microbial or plant cell cultures to produce this compound could provide a sustainable and scalable alternative to traditional extraction or chemical synthesis.
Table 2: Current Status of this compound Synthesis and Production Challenges
| Aspect | Details | Implication for Scalability | Reference Index |
| Isolation Source | Carpinus tschonoskii Maxim., Carpinus cordata, Carpinus betulus | Limited natural supply, geographical dependency | biocrick.comimrpress.comresearchgate.netnih.gov |
| Natural Abundance | Low | Costly extraction and purification processes | biocrick.comimrpress.com |
| Total Synthesis | Reported, but complex and low overall yield | Inefficient for bulk production, high manufacturing cost | ontosight.ainih.gov |
| Chemical Stability | Variable, some degradation observed at different pH and temperatures | Requires careful formulation and storage conditions | nih.govmdpi.com |
Potential for Combination Research Strategies
The multifaceted biological activities of this compound suggest potential synergistic effects when combined with other therapeutic agents. Research into combination strategies could enhance efficacy, overcome resistance mechanisms, and reduce the required dosage of individual components.
Chemotherapy Combinations: Investigating this compound in combination with existing chemotherapeutic drugs could lead to enhanced cytotoxic effects against cancer cells, potentially overcoming drug resistance and reducing systemic toxicity.
Anti-inflammatory Synergies: Combining this compound with other anti-inflammatory agents, or agents targeting different inflammatory pathways, could lead to more potent and comprehensive management of inflammatory diseases.
Targeted Delivery Systems: Developing formulations that co-deliver this compound with other active compounds or targeting ligands could improve its therapeutic index and efficacy.
Exploration of Novel Therapeutic Areas based on Mechanistic Insights
As the understanding of this compound's molecular mechanisms deepens, new therapeutic avenues beyond its currently studied applications may emerge.
Neuroprotection: Given that some diarylheptanoids exhibit neuroprotective effects and the blood-brain barrier permeability of related compounds has been investigated nih.gov, exploring this compound's potential in neurodegenerative diseases could be a promising direction.
Metabolic Disorders: Compounds with antioxidant and anti-inflammatory properties are often implicated in metabolic health. Investigating this compound's impact on pathways related to diabetes, obesity, or metabolic syndrome could reveal new therapeutic applications.
Antimicrobial Activity: While less extensively studied for this compound specifically, other diarylheptanoids have shown antimicrobial properties mdpi.com, suggesting a potential area for further investigation.
Compound List
this compound
Carpinontriol B
Casuarinondiol
Giffonin X
Giffonin T
Giffonin U
Acerogenin E
Acerogenin K
Juglanin B
Hirsutenone
Quercetin
Myricitrin
Ellagic Acid
Neolignans (Lawsonicin, Cedrusin)
C-veratroylglycol
β-hydroxypropiovanillone
Q & A
Basic Research Questions
What are the standard methods for isolating Carpinontriol A from plant sources?
This compound is typically isolated using sequential solvent extraction and chromatographic techniques. The process begins with ethanol extraction of plant material (e.g., Corylus hallaisanensis stems), followed by liquid-liquid partitioning into n-hexane, ethyl acetate, n-butanol, and aqueous layers. The ethyl acetate fraction, which often contains bioactive compounds, is further purified via column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Anti-inflammatory activity-guided fractionation using RAW 264.7 macrophage assays helps identify active fractions . Researchers must document solvent ratios, temperature, and chromatographic parameters to ensure reproducibility .
How is the structural elucidation of this compound performed?
Structural determination relies on spectroscopic methods:
- NMR (1D and 2D experiments) for carbon skeleton and proton connectivity.
- Mass spectrometry (HR-ESI-MS) for molecular formula and fragmentation patterns.
- IR spectroscopy to identify functional groups (e.g., hydroxyls).
Comparative analysis with previously reported analogs (e.g., carpinontriol B) and database mining (SciFinder, Reaxys) are critical. Researchers should report spectral data in full, including coupling constants and NOE correlations, to validate stereochemistry .
What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?
The primary assay involves measuring nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Cells are pretreated with this compound, followed by LPS induction. NO levels are quantified via Griess reagent. Secondary assays include ELISA for pro-inflammatory cytokines (e.g., IL-6) and cytotoxicity assessments (MTT assay). Dose-response curves (e.g., IC₅₀) and statistical validation (ANOVA, p < 0.05) are mandatory to confirm bioactivity .
Advanced Research Questions
How can researchers resolve contradictory data on this compound’s mechanism of action?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from differences in cell lines, LPS concentrations, or assay protocols. To address this:
- Standardize experimental conditions (e.g., cell passage number, serum-free media during treatment).
- Perform dose-response and time-course studies to delineate kinetic effects.
- Use transcriptomic profiling (RNA-seq) or western blotting to validate targets (e.g., NF-κB, MAPK pathways).
- Cross-validate findings with in vivo models (e.g., murine paw edema) .
What strategies optimize the isolation yield of this compound?
Yield optimization involves:
- Solvent screening : Test alternative solvents (e.g., acetone-methanol mixtures) for improved solubility.
- Chromatographic parameters : Adjust gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution.
- Biomass pretreatment : Ultrasound-assisted extraction or enzymatic hydrolysis to disrupt plant cell walls.
- Metabolomic profiling (LC-MS/MS) to identify extraction stages with maximal this compound accumulation .
How can this compound’s synergistic effects with other phytochemicals be systematically studied?
Design combination index (CI) assays using Chou-Talalay methodology:
- Co-treat RAW 264.7 cells with this compound and co-isolated compounds (e.g., 3,3’,4’-tri-O-methylellagic acid).
- Calculate CI values (<1: synergy; =1: additive; >1: antagonism).
- Validate via network pharmacology to identify shared targets (e.g., COX-2, iNOS) and pathways.
- Use molecular docking to assess binding interactions in synergistic pairs .
Methodological Frameworks
- Experimental design : Apply the PICOT framework (Population: RAW 264.7 cells; Intervention: this compound; Comparison: Dexamethasone; Outcome: NO inhibition; Time: 24–48 hr) to structure hypotheses .
- Data validation : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
- Reproducibility : Adhere to Beilstein Journal guidelines for detailed method reporting, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
